molecular formula C10H14ClNO B2746799 1,2,3,4-Tetrahydroisoquinolin-4-ylmethanol;hydrochloride CAS No. 2375270-45-2

1,2,3,4-Tetrahydroisoquinolin-4-ylmethanol;hydrochloride

Cat. No. B2746799
CAS RN: 2375270-45-2
M. Wt: 199.68
InChI Key: XTOQAQLZNBPQPT-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinolin-4-ylmethanol hydrochloride is a compound with the CAS Number: 2375270-45-2 . It is a secondary amine with the chemical formula C10H13NO . This compound is part of the isoquinoline alkaloids family, a large group of natural products .


Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydroisoquinolin-4-ylmethanol hydrochloride and its analogs has garnered a lot of attention in the scientific community due to their diverse biological activities . The review provides an update on commonly used synthetic strategies for constructing the core scaffold .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO.ClH/c12-7-9-6-11-5-8-3-1-2-4-10(8)9;/h1-4,9,11-12H,5-7H2;1H . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The compound is part of the 1,2,3,4-tetrahydroisoquinolines (THIQ) class, which is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family . THIQ based natural and synthetic compounds exert diverse biological activities .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 199.68 . It is typically stored at room temperature and comes in a powder form .

Scientific Research Applications

Antiglioma Activity

1,2,3,4-Tetrahydroisoquinolin-4-ylmethanol hydrochloride derivatives have shown promising results in the treatment of gliomas, a type of tumor that occurs in the brain and spinal cord. A study discovered that certain derivatives selectively blocked the growth of C6 glioma cells while leaving normal astrocytes relatively unaffected, indicating potential for clinical utility in treating human gliomas and other tumor cell lines. Preliminary structure-activity relationships (SAR) were characterized, highlighting the compound's selective toxicity toward cancer cells over normal cells (Mohler et al., 2006).

Antimicrobial and Antifungal Activities

Further research into 1,2,3,4-tetrahydroisoquinolin-4-ylmethanol hydrochloride derivatives has revealed weak antimicrobial and antifungal activities. Specific derivatives showed maximum activity against Staphylococcus aureus, Escherichia coli, and Candida albicans, identifying a compound with a 3-spiro-cyclopentyl radical as particularly effective, characterized by the minimum inhibiting concentration of 250 μg/ml (Сурикова et al., 2014).

Anticancer Agents

The tetrahydroisoquinoline moiety is common in biologically active molecules, making its derivatives excellent candidates as potential anticancer agents. Research focusing on the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents has been extensive, with particular attention to modifications on the phenyl ring introducing groups with various electronic, steric, and lipophilic properties. These compounds were evaluated for their in vitro anticancer activity on various breast cancer cell lines, showing potent cytotoxicity (Redda et al., 2010).

Catalytic Asymmetric Synthesis

1,2,3,4-Tetrahydroisoquinoline is a "privileged scaffold" in natural products and has found applications in asymmetric catalysis. Novel catalytic stereoselective strategies for synthesizing C1-chiral tetrahydroisoquinolines, beyond traditional methods, have been developed. These scaffolds display a wide variety of bioactivities and are utilized in the total synthesis of alkaloid natural products (Liu et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

Future Directions

The THIQ heterocyclic scaffold, to which this compound belongs, has garnered a lot of attention in the scientific community. This has resulted in the development of novel THIQ analogs with potent biological activity . The future direction of research on this compound and its analogs will likely continue to focus on their biological potential, structural-activity relationship (SAR), and mechanism of action .

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-4-ylmethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c12-7-9-6-11-5-8-3-1-2-4-10(8)9;/h1-4,9,11-12H,5-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOQAQLZNBPQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CN1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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